molecular formula C22H21N3O2 B2800821 N2-methyl-N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103518-41-7

N2-methyl-N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide

Cat. No.: B2800821
CAS No.: 1103518-41-7
M. Wt: 359.429
InChI Key: ZILYXPSXWHYLAZ-UHFFFAOYSA-N
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Description

“N2-methyl-N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide” is a chemical compound that is not widely studied or characterized. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Molecular Structure Analysis

Indoline, the core structure of the compound, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .

Scientific Research Applications

Organic Synthesis and Functionalization

Research has demonstrated the utility of naphthalene derivatives in organic synthesis. For example, Nemoto et al. (2016) explored the Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles, including modifications with naphthalen-1-yl isocyanate to afford N-naphthalen-1-ylindole-3-carboxamides. This method showcases the versatility of naphthalene derivatives in synthesizing indole-based compounds with potential for diverse applications (Nemoto et al., 2016).

Material Science and Sensor Technology

Naphthalene derivatives have found applications in material science, particularly in the development of sensors. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their utility in colorimetric sensing of fluoride anions. The study highlights the potential of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

Fluorescence and Photophysical Studies

The photophysical properties of naphthalene derivatives make them candidates for fluorescent probes. Pereira et al. (2010) synthesized new indole derivatives from naphthalene-based compounds, evaluating their response towards fluoride ions. Their findings suggest applications in developing fluorescent probes for selective ion detection, highlighting the importance of naphthalene derivatives in creating sensitive and selective sensors for environmental and biological applications (Pereira et al., 2010).

Anticancer Activity

Salahuddin et al. (2014) conducted a study on naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-benzimidazole derivatives for their anticancer activity. Their research provides insight into the therapeutic potential of naphthalene derivatives in oncology, opening avenues for the development of novel anticancer drugs (Salahuddin et al., 2014).

Properties

IUPAC Name

2-N-methyl-1-N-(naphthalen-1-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-23-21(26)20-13-16-8-3-5-12-19(16)25(20)22(27)24-14-17-10-6-9-15-7-2-4-11-18(15)17/h2-12,20H,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILYXPSXWHYLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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